Stigmasta-4,22-dien-3beta,6beta-diol

描述

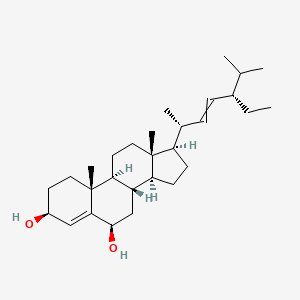

Stigmasta-4,22-dien-3β,6β-diol (CAS: 167958-89-6; molecular formula: C₂₉H₄₈O₂) is a stigmastane-type steroid characterized by hydroxyl groups at the 3β and 6β positions and conjugated double bonds at C4–C5 and C22–C23 (stigmasta-4,22-diene backbone) . It has been isolated from plants such as Abelmoschus esculentus (okra) and Polygonum pulchrum . This compound is used as a standard in biochemical assays, with a purity of ≥97.5%, and is noted for its role in phytochemical research .

属性

分子式 |

C29H48O2 |

|---|---|

分子量 |

428.7 g/mol |

IUPAC 名称 |

(3S,6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h8-9,16,18-25,27,30-31H,7,10-15,17H2,1-6H3/t19-,20-,21+,22+,23-,24+,25+,27-,28-,29-/m1/s1 |

InChI 键 |

YLQCVNVIULEHRQ-NDDUEHJASA-N |

手性 SMILES |

CC[C@H](C=C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C[C@H](CC[C@]34C)O)O)C)C(C)C |

规范 SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C)C(C)C |

产品来源 |

United States |

准备方法

Oxidation of Stigmasterol Using Manganese Dioxide

Single-Step Oxidation Protocol

The most direct method for synthesizing Stigmasta-4,22-dien-3β,6β-diol involves the oxidation of stigmasterol (C29H48O) using manganese dioxide (MnO2). This approach, detailed in US Patent 2890226A , leverages MnO2 as a selective oxidizing agent to convert the 3β-hydroxyl group of stigmasterol to a ketone while preserving the Δ4,22 diene system.

Reaction Conditions:

- Solvent : Chlorinated hydrocarbons (e.g., carbon tetrachloride, chloroform) or aliphatic hydrocarbons (e.g., Skellysolve A).

- Temperature : 20–80°C (room temperature preferred for ease of control).

- Reaction Time : 24–96 hours, depending on temperature and MnO2 activity.

- MnO2 Ratio : 5–10-fold molar excess relative to stigmasterol.

Example :

Stigmasterol (200 mg) dissolved in Skellysolve A (10 mL) was mixed with freshly prepared MnO2 (1 g) and stirred at 25°C for 42 hours. The product was isolated via centrifugation, solvent evaporation, and chromatography, yielding a mixture of 4,22-stigmastadien-3-one and minor byproducts.

Key Advantages:

- Cost-Effectiveness : MnO2 is inexpensive and recyclable.

- Selectivity : Minimal side reactions due to mild conditions.

Multi-Step Synthesis via Bromination and Elimination

Ten-Step Synthetic Route

A more complex route, reported by PubMed ID 11090656 , involves ten steps starting from stigmasterol, achieving a 20% overall yield. This method introduces the 6β-hydroxyl group through bromination and subsequent elimination.

Critical Steps:

- Acetylation : Protection of the 3β-hydroxyl group using acetic anhydride.

- Bromination : Addition of N-bromoacetamide (NBA) to the Δ5 double bond, forming 5α-bromo-6β-hydroxycholestane derivatives.

- Phase-Transfer Wittig Reaction : Introduction of the C24 methylene group using (3-methyl-2-oxo)butyltriphenylarsonium bromide under solid-liquid conditions.

- Elimination : Removal of bromine and acetate groups via alkaline hydrolysis.

Optimization Note :

The use of K2CO3 in the Wittig reaction enhanced regioselectivity, while NBA in dioxane ensured efficient bromination at ambient temperature.

Comparative Analysis of Methods

Yield and Efficiency

Reaction Conditions

- Oxidative vs. Brominative Pathways : The MnO2 method is faster but produces a ketone intermediate, necessitating additional reduction steps for diol formation. In contrast, the multi-step route directly installs both hydroxyl groups but requires stringent control over bromination kinetics.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

化学反应分析

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bonds in the hept-3-en-2-yl side chain can be reduced to form saturated hydrocarbons.

Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Reagents such as halogens, alkyl halides, or sulfonates can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the double bonds may yield saturated hydrocarbons.

科学研究应用

The applications of Stigmasta-4,22-dien-3beta,6beta-diol are not fully documented in the provided search results; however, the search results do provide some insight into its properties, related compounds, and potential applications.

Chemical Properties and Sources

- Chemical Formula and Molecular Weight Stigmasta-4,22-diene-3beta,6beta-diol has the chemical formula and a molecular weight of 428.7 .

- Source It can be sourced from the herbs of Wedelia trilobata .

- Purity Stigmasta-4,22-diene-3beta,6beta-diol has a purity of >=98% .

- Storage It is recommended to store it at 0°C for short-term and -20°C for long-term, under desiccated conditions . Solutions should be prepared and used on the same day, but stock solutions can be stored as aliquots in tightly sealed vials at -20°C for up to two weeks .

** близькими до this compound**

- Stigmasta-4,22-dien-3-one Stigmasta-4,22-dien-3-one is a steroid derived from a hydride of stigmastane and has been reported in Rhinacanthus nasutus and Pellia epiphylla .

- Stigmasta-5,22-dien-3β-ol (Stigma sterol) Isolated from E. milii, this compound has shown in vitro antioxidant and antidiabetic activities .

Potential Applications

- Anti-inflammatory properties Propolis, which contains anti-inflammatory compounds, has shown a milder inflammatory response and influence on lesion maturation . Oxygenated stigmastane-type sterols can have an inhibitory effect on inflammation .

- Antimicrobial Activity Propolis exhibits antimicrobial activities .

- Antioxidant and Antidiabetic Activities Stigmasta-5,22-dien-3β-ol (Stigma sterol) has demonstrated antioxidant properties .

- Wound Healing Propolis-based cream has been found to promote wound healing .

Available Formats and Preparation

作用机制

The mechanism of action of this compound may involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects through various pathways, including:

Inhibition of enzyme activity: By binding to the active site of an enzyme and preventing substrate binding.

Modulation of receptor activity: By binding to a receptor and altering its conformation and activity.

Interaction with nucleic acids: By intercalating into DNA or RNA and affecting their structure and function.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs

Stigmasta-4,22-dien-3-one (CAS: 55722-32-2; C₂₉H₄₆O)

- Structure : Shares the stigmasta-4,22-diene backbone but replaces the 3β-hydroxyl group with a ketone (3-one).

- Sources: Produced during microbial bioconversion of phytosterols (e.g., stigmasterol) by Nocardioides simplex and found in Polygonum pulchrum .

- Bioactivity : Exhibits cytotoxicity against fibrosarcoma cells (IC₅₀ = 0.3 mM) and moderate antioxidant activity (DPPH IC₅₀ = 144.8 µM) .

6β-Hydroxystigmasta-4,22-dien-3-one

- Structure : Features a hydroxyl group at 6β and a ketone at 3β, retaining the 4,22-diene backbone.

- Sources : Isolated from Polygonum pulchrum .

- Bioactivity : Weaker antioxidant activity (DPPH IC₅₀ = 233.4 µM) compared to stigmasta-4,22-dien-3-one .

Stigmast-4-en-3β,6β-diol

Functional Analogs

Stigmasterol (C₂₉H₄₈O)

- Structure : Stigmasta-5,22-dien-3β-ol; lacks the 6β-hydroxyl and has a double bond at C5–C6 instead of C4–C4.

- Sources : Ubiquitous in plants (e.g., rice straw, soybeans) .

- Bioactivity : Precursor for steroid biosynthesis; weaker antioxidant (DPPH IC₅₀ = 372.3 µM) .

Ergosta-7,22-dien-3β,5α,6β-triol

Antioxidant Activity

| Compound | DPPH IC₅₀ (µM) | Notes |

|---|---|---|

| Stigmasta-4,22-dien-3β,6β-diol | Not reported | Likely influenced by dual hydroxyls |

| Stigmasta-4,22-dien-3-one | 144.8 | Higher reactivity due to ketone |

| 6β-Hydroxystigmasta-4,22-dien-3-one | 233.4 | Ketone-hydroxyl interplay reduces efficacy |

| Stigmasterol | 372.3 | Single hydroxyl limits activity |

The diol’s dual hydroxyl groups may enhance hydrogen-donating capacity, but its activity remains unquantified. In contrast, stigmasta-4,22-dien-3-one’s ketone group likely improves radical scavenging efficiency .

Cytotoxicity

| Compound | IC₅₀ (Fibrosarcoma) | Mechanism Insights |

|---|---|---|

| Stigmasta-4,22-dien-3β,6β-diol | Not tested | Potential solubility limitations |

| Stigmasta-4,22-dien-3-one | 0.3 mM | Ketone enhances membrane interaction |

Stigmasta-4,22-dien-3-one’s cytotoxicity is attributed to its planar ketone structure, facilitating membrane disruption. The diol’s polar hydroxyls may reduce cell permeability, limiting efficacy .

Structural and Functional Implications

- Hydroxylation vs. Ketones (e.g., 3-one derivatives) improve lipophilicity and cytotoxic activity .

- Double Bond Position : The 4,22-diene system in stigmasta derivatives enhances rigidity compared to 5,22-dienes (e.g., stigmasterol), affecting receptor binding and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。